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Compound of Interest

Compound Name: Ebvaciclib

Cat. No.: B610017 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Ebvaciclib's (PF-06873600) cross-reactivity with

other kinases, supported by experimental data. Understanding the selectivity profile of a kinase

inhibitor is crucial for predicting its efficacy and potential off-target effects.

Ebvaciclib is an orally bioavailable inhibitor of cyclin-dependent kinases (CDKs) with potential

antineoplastic activity.[1] It is designed to target CDK2, CDK4, and CDK6, which are key

regulators of cell cycle progression and are often overexpressed in tumor cells.[1] Inhibition of

these kinases leads to cell cycle arrest and apoptosis in cancer cells.

Quantitative Analysis of Ebvaciclib's Kinase Cross-
reactivity
The following table summarizes the inhibitory activity of Ebvaciclib against its primary targets

and a panel of other kinases. The data is sourced from the supplementary information of the

foundational study on Ebvaciclib's discovery. The varying Ki values for the primary targets

from different sources are noted for a comprehensive view.
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Target Kinase Ebvaciclib Kᵢ (nM) Selectivity Notes Reference

Primary Targets

CDK2/cyclin E1 0.1 High Potency [2]

CDK4/cyclin D1 1.2 High Potency [2]

CDK6/cyclin D3 0.1 High Potency [2]

CDK2 0.09 High Potency [1]

CDK4 0.13 High Potency [1]

CDK6 0.16 High Potency [1]

Off-Target Kinases

Selectivity assessed

at 1 µM unless

otherwise noted

CDK1/cyclin B 4.5
~45-fold selective

over CDK2/6
[3]

CDK9/cyclin T1 19.6
~196-fold selective

over CDK2/6
[3]

AAK1 >1000 Low activity

Sourced from

supplementary data of

Freeman-Cook et al.,

2021

ABL1 >1000 Low activity

Sourced from

supplementary data of

Freeman-Cook et al.,

2021

ACK1 >1000 Low activity

Sourced from

supplementary data of

Freeman-Cook et al.,

2021

AKT1 >1000 Low activity Sourced from

supplementary data of
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Freeman-Cook et al.,

2021

ALK >1000 Low activity

Sourced from

supplementary data of

Freeman-Cook et al.,

2021

... (and other kinases

with >1000 nM Ki)
>1000

Low to no significant

activity

Sourced from

supplementary data of

Freeman-Cook et al.,

2021

Experimental Protocols
The kinase selectivity of Ebvaciclib was likely determined using a variety of biochemical

assays. A common and representative method for such profiling is the LanthaScreen™ Eu

Kinase Binding Assay.

LanthaScreen™ Eu Kinase Binding Assay Protocol
Objective: To determine the inhibitory constant (Kᵢ) of Ebvaciclib against a panel of kinases by

measuring its ability to displace a fluorescent tracer from the kinase's ATP-binding pocket.

Materials:

Purified recombinant kinases

LanthaScreen™ Eu-labeled anti-tag antibody

Alexa Fluor™ 647-labeled kinase tracer

Ebvaciclib (test compound)

Kinase buffer

384-well microplates
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Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

measurements

Procedure:

Compound Preparation: A serial dilution of Ebvaciclib is prepared in DMSO. These dilutions

are then further diluted in the kinase buffer to achieve the desired final concentrations for the

assay.

Kinase and Antibody Preparation: The target kinase and the Eu-labeled anti-tag antibody are

diluted in the kinase buffer to a 2X final concentration.

Tracer Preparation: The Alexa Fluor™ 647-labeled tracer is diluted in the kinase buffer to a

2X final concentration.

Assay Assembly:

5 µL of the diluted Ebvaciclib or DMSO (vehicle control) is added to the wells of a 384-

well plate.

5 µL of the kinase/antibody mixture is added to each well.

The plate is incubated for a brief period to allow the inhibitor to bind to the kinase.

5 µL of the tracer solution is added to initiate the competition reaction.

Incubation: The plate is incubated at room temperature for 1 hour to allow the binding

reaction to reach equilibrium.

Detection: The TR-FRET signal is measured using a plate reader. The reader is configured

to excite the Europium donor at ~340 nm and measure emission at two wavelengths: ~615

nm (Europium emission) and ~665 nm (Alexa Fluor™ 647 emission).

Data Analysis: The ratio of the acceptor signal (665 nm) to the donor signal (615 nm) is

calculated. The percent inhibition is determined relative to the DMSO control. The IC₅₀

values are then calculated by fitting the dose-response curves to a sigmoidal model. Kᵢ

values are subsequently derived from the IC₅₀ values using the Cheng-Prusoff equation.
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Signaling Pathways and Experimental Workflow
The following diagrams illustrate the relevant signaling pathways and a typical workflow for

assessing kinase inhibitor cross-reactivity.
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Experimental Workflow for Kinase Inhibitor Profiling
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Caption: Workflow for Kinase Inhibitor Cross-Reactivity Profiling.
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Simplified CDK4/6 Signaling Pathway
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Caption: Ebvaciclib inhibits the CDK4/6-Cyclin D complex.
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Simplified CDK2 Signaling Pathway
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Caption: Ebvaciclib inhibits the CDK2-Cyclin E complex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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